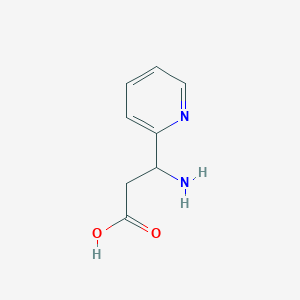

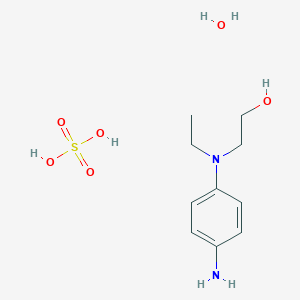

3-Amino-3-(pyridin-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 3-amino-3-(pyridin-2-yl)propanoic acid has been approached through various methods. One paper describes the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for an orally active antagonist, by hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary . Another paper presents an efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones using in situ generated propiolic acid chloride for cyclization . Additionally, an asymmetric synthesis of a β-amino acid analog of l-azatyrosine starting from a commercially available reagent is reported, demonstrating the versatility of synthetic approaches for related compounds .

Molecular Structure Analysis

The molecular structure of 3-amino-3-(pyridin-2-yl)propanoic acid derivatives is crucial for their biological activity and interaction with other molecules. The research includes an analysis of the differing regiochemistry of electrophilic attack on a related compound, 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, which was confirmed by NMR and X-ray crystallography . This highlights the importance of understanding the molecular structure for the design of proligands that can complex with metal cations and anions.

Chemical Reactions Analysis

The chemical reactivity of 3-amino-3-(pyridin-2-yl)propanoic acid and its derivatives is explored in the context of forming complexes with metals. One study describes the manipulation of a coordinated 3-(pyridin-3-yl)propanoic acid ligand on a Pt(II) complex to afford ester and amide derivatives, which were then evaluated for their antiproliferative activity and potential as thermoactivated anticancer agents . Another paper discusses the synthesis of organosilicon copolymers through the reaction of a derivative with tetraethoxysilane, which can act as an anionite for various metal chlorocomplexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-3-(pyridin-2-yl)propanoic acid derivatives are influenced by their molecular structure and the substituents present on the pyridine ring. For instance, the introduction of perfluorinated chains on amine ligands of Pt(II) complexes was found to potentially endow the complexes with thermoactivatable properties, which could be significant for their application in thermotherapy . The green synthesis of triazolylpropanoic acid derivatives using alum as a catalyst in aqueous media also emphasizes the importance of environmentally friendly methods in synthesizing compounds with desirable properties .

Applications De Recherche Scientifique

Synthesis of β-Hydroxy-α-Amino Acid Derivatives

The compound serves as a key intermediate in the synthesis of various drug candidates. For instance, it has been used in the preparation of β-hydroxy-α-amino acids, which are critical for developing new pharmaceuticals. A notable study involved using recombinant d-threonine aldolase enzymes to catalyze the synthesis of chiral β-hydroxy-α-amino acids, demonstrating the compound's role in producing high-purity intermediates crucial for drug development (Goldberg et al., 2015).

Organic Synthesis and Catalysis

Research has shown the compound's utility in the one-step synthesis of complex organic structures. For example, its derivatives have been utilized in the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine, indicating its versatility in facilitating the formation of a broad range of heterocyclic compounds (Harutyunyan et al., 2015).

Advanced Material Development

The compound's derivatives have been explored in the synthesis of trans-platinum(II) complexes, suggesting its potential in creating materials with specific applications, such as thermoactivatable anticancer agents. This research underscores the compound's role in developing novel therapeutic agents with tailored properties for cancer treatment (Cabrera et al., 2019).

Enzymatic Synthesis of Amino Acids

In another application, the compound has been involved in enzymatic processes for synthesizing amino acids, highlighting its importance in producing enantiopure compounds. Such processes have been applied to synthesize key intermediates for antidiabetic drugs, demonstrating the compound's utility in biocatalysis and pharmaceutical synthesis (Chen et al., 2011).

Analytical Chemistry Applications

Moreover, its derivatives have been used as ion-pairing reagents in the separation and determination of metal ions, showing its applicability in analytical chemistry for environmental and pharmaceutical analyses. This underscores the compound's utility in developing new analytical methods for detecting and quantifying metal ions in complex matrices (Belin & Gülaçar, 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLGSNNEAOFFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901090 |

Source

|

| Record name | NoName_147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(pyridin-2-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)